molecular formula C7H4BrF3O B1477890 4-Bromo-2-fluoro-6-hydroxybenzodifluoride CAS No. 1807005-59-9

4-Bromo-2-fluoro-6-hydroxybenzodifluoride

Cat. No.: B1477890
CAS No.: 1807005-59-9
M. Wt: 241 g/mol
InChI Key: LXDZKOGJEWQNSS-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-hydroxybenzodifluoride is a halogenated phenol compound characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-6-hydroxybenzodifluoride typically involves halogenation and fluorination reactions. One common method includes the bromination of 2-(difluoromethyl)-3-fluorophenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and safety. For example, a tubular reactor can be used for the diazotization reaction, followed by bromination using cuprous bromide in hydrobromic acid at elevated temperatures . This method minimizes side reactions and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-hydroxybenzodifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of 5-azido-2-(difluoromethyl)-3-fluorophenol or 5-thio-2-(difluoromethyl)-3-fluorophenol.

    Oxidation: Formation of 5-bromo-2-(difluoromethyl)-3-fluoroquinone.

    Reduction: Formation of 5-bromo-2-methyl-3-fluorophenol.

Scientific Research Applications

4-Bromo-2-fluoro-6-hydroxybenzodifluoride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-hydroxybenzodifluoride involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity and binding affinity to biological targets. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(trifluoromethyl)pyridine
  • 2-Bromo-5-(difluoromethyl)pyridine
  • 3-Bromo-6-(difluoromethyl)pyridine

Uniqueness

4-Bromo-2-fluoro-6-hydroxybenzodifluoride is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms in the phenol ring enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

5-bromo-2-(difluoromethyl)-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-3-1-4(9)6(7(10)11)5(12)2-3/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDZKOGJEWQNSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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